Cas no 2138136-89-5 (2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol)
![2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol structure](https://ja.kuujia.com/scimg/cas/2138136-89-5x500.png)
2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol 化学的及び物理的性質
名前と識別子
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- 2-[(5-bromoquinazolin-2-yl)amino]ethan-1-ol
- EN300-714878
- 2138136-89-5
- 2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol
-
- インチ: 1S/C10H10BrN3O/c11-8-2-1-3-9-7(8)6-13-10(14-9)12-4-5-15/h1-3,6,15H,4-5H2,(H,12,13,14)
- InChIKey: MUYVUGNYVWFAKM-UHFFFAOYSA-N
- SMILES: BrC1=CC=CC2C1=CN=C(N=2)NCCO
計算された属性
- 精确分子量: 267.00072g/mol
- 同位素质量: 267.00072g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 4
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 205
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 58Ų
- XLogP3: 1.9
2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-714878-1.0g |
2-[(5-bromoquinazolin-2-yl)amino]ethan-1-ol |
2138136-89-5 | 1g |
$0.0 | 2023-06-07 |
2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol 関連文献
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Zhongxu Wang,Jingxiang Zhao,Jingyang Wang,Carlos R. Cabrera,Zhongfang Chen J. Mater. Chem. A, 2018,6, 7547-7556
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-olに関する追加情報
2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol (CAS No. 2138136-89-5): An Overview of a Promising Compound in Medicinal Chemistry
2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol (CAS No. 2138136-89-5) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique chemical structure, has shown promising results in various preclinical studies, particularly in the areas of cancer research and neurodegenerative diseases.
The chemical structure of 2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol is noteworthy for its quinazoline core, which is a common scaffold found in many bioactive molecules. The presence of the bromine substituent at the 5-position and the aminoethanol moiety at the 2-position contributes to its distinct pharmacological properties. These structural features make it an attractive candidate for further investigation and development.
Recent studies have highlighted the potential of 2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol as a potent inhibitor of specific kinases, which are key enzymes involved in various cellular processes, including cell proliferation and survival. Kinase inhibitors have become an important class of drugs in oncology, and the ability of this compound to selectively target certain kinases could lead to new therapeutic strategies for treating various cancers.
In addition to its anti-cancer properties, 2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol has also shown promise in neurodegenerative disease research. Preclinical studies have demonstrated its ability to modulate signaling pathways associated with neuroprotection and neuroregeneration. This dual functionality makes it a versatile compound with broad therapeutic potential.
The synthesis of 2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol involves a series of well-defined chemical reactions, starting from readily available starting materials. The synthetic route is robust and scalable, making it suitable for large-scale production if further clinical trials prove successful. The ease of synthesis and purification processes are critical factors in the development of new pharmaceuticals.
To date, several research groups have published their findings on the biological activities of 2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol. These studies have provided valuable insights into its mechanism of action and potential therapeutic applications. For instance, one study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibited the growth of several cancer cell lines, including those resistant to conventional therapies.
In another study, researchers investigated the neuroprotective effects of 2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol in animal models of Parkinson's disease. The results showed that treatment with this compound significantly reduced neuronal loss and improved motor function, suggesting its potential as a neuroprotective agent.
The safety profile of 2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol is another important aspect being evaluated in ongoing preclinical studies. Initial toxicity assessments have indicated that this compound exhibits low toxicity at therapeutic doses, which is a crucial factor for its future clinical development.
In conclusion, 2-[(5-Bromoquinazolin-2-yl)amino]ethan-1-ol (CAS No. 2138136-89-5) represents a promising compound with significant potential in both oncology and neurodegenerative disease research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further investigation and development as a novel therapeutic agent. As research continues to advance, it is likely that more insights into its mechanisms and applications will be uncovered, potentially leading to new treatments for various diseases.
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